molecular formula C12H12FN5O3 B11128682 methyl N-[4-fluoro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate

methyl N-[4-fluoro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate

Cat. No.: B11128682
M. Wt: 293.25 g/mol
InChI Key: CXBHLYJRTWDNET-UHFFFAOYSA-N
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Description

Methyl N-[4-fluoro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate is a synthetic organic compound featuring a benzoyl scaffold substituted with a fluorine atom at the para-position and a 1H-tetrazole ring at the ortho-position. This compound is of interest in medicinal chemistry due to the tetrazole group’s role as a bioisostere for carboxylic acids, offering metabolic stability and enhanced binding affinity in target interactions .

Properties

Molecular Formula

C12H12FN5O3

Molecular Weight

293.25 g/mol

IUPAC Name

methyl 3-[[4-fluoro-2-(tetrazol-1-yl)benzoyl]amino]propanoate

InChI

InChI=1S/C12H12FN5O3/c1-21-11(19)4-5-14-12(20)9-3-2-8(13)6-10(9)18-7-15-16-17-18/h2-3,6-7H,4-5H2,1H3,(H,14,20)

InChI Key

CXBHLYJRTWDNET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=C(C=C(C=C1)F)N2C=NN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-fluoro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, 4-fluoro-2-nitrobenzonitrile can be reacted with sodium azide in the presence of a suitable catalyst to form 4-fluoro-2-(1H-tetrazol-1-yl)benzonitrile.

    Reduction and Esterification: The nitro group is then reduced to an amine, followed by esterification with beta-alanine methyl ester in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

    Substitution: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Alcohol derivatives of the benzoyl group.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-[4-fluoro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial properties, particularly against resistant bacterial strains.

    Medicine: Investigated for its anti-inflammatory effects and potential use in drug development.

Mechanism of Action

The mechanism by which methyl N-[4-fluoro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate exerts its effects involves interaction with specific molecular targets:

    Antibacterial Action: The compound may inhibit bacterial enzymes or disrupt cell wall synthesis, leading to bacterial cell death.

    Anti-inflammatory Action: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Functional Groups Key Properties
This compound Benzoyl 4-Fluoro, 2-(1H-tetrazol-1-yl) Beta-alaninate ester High lipophilicity (logP ~2.8), moderate solubility in polar solvents
N-{(5aR,6R)-1,7-dioxo-1,3,4,5a,6,7-hexahydroazeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl}-2-(1H-tetrazol-1-yl)acetamide Bicyclic azeto-furo-thiazine 2-(1H-tetrazol-1-yl)acetamide Tetrazole, fused heterocycles Rigid structure, low solubility (logP ~1.2), protease inhibition
(6R,7R)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-(acetoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Cephalosporin core Acetoxymethyl, tetrazole-acetamido Beta-lactam, carboxylic acid Antibacterial activity, moderate stability in acidic conditions
(6R,7R)-7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Cephalosporin core 5-methyl-thiadiazole-thioether Beta-lactam, thiadiazole Broad-spectrum activity, hydrolytically unstable

Key Findings

Structural Flexibility vs. Rigidity :

  • The target compound’s benzoyl-beta-alaninate scaffold allows conformational flexibility, facilitating interactions with diverse biological targets. In contrast, bicyclic analogs like exhibit rigid geometries, limiting their adaptability but enhancing specificity for enzymes like proteases .

Bioisosteric Tetrazole Group :

  • All compounds share a 1H-tetrazole group, which replaces carboxylic acids to avoid ionization at physiological pH. However, the positioning of the tetrazole (e.g., directly on benzoyl vs. via acetamide linker in ) impacts electronic effects and hydrogen-bonding capacity.

Pharmacokinetic Properties :

  • The beta-alaninate ester in the target compound improves lipophilicity (logP ~2.8) compared to the carboxylic acid derivatives , suggesting better oral absorption. Conversely, the cephalosporin analogs rely on polar groups (e.g., carboxylic acid) for solubility and renal excretion.

Biological Activity :

  • While cephalosporin analogs target bacterial cell wall synthesis, the benzoyl-tetrazole scaffold of the target compound is more likely to inhibit enzymes like kinases or GPCRs due to its planar aromatic system.

Stability :

  • The ester group in the target compound may confer susceptibility to hydrolysis, similar to the acetoxymethyl group in . However, the fluorine atom at the para-position could mitigate degradation by blocking electrophilic attack .

Research Implications

  • The tetrazole moiety’s versatility is evident across these compounds, but their pharmacological profiles diverge due to core structure differences.
  • Further studies should explore the target compound’s in vivo stability and target engagement relative to analogs like and .

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